Crolibulin
Overview
Description
Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. It is known to interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This compound has shown promise in preclinical and clinical studies for its anti-cancer properties, particularly in targeting solid tumors and anaplastic thyroid cancer .
Mechanism of Action
Target of Action
Crolibulin primarily targets the protein tubulin . Tubulin is a major component of the eukaryotic cytoskeleton, which is involved in cellular motility, intracellular transport, cell structure, and maintenance of cell structure . Most importantly, tubulin is responsible for the separation of chromosomes during mitosis , making it an important target for anti-cancer therapies.
Mode of Action
This compound is a microtubule inhibitor . It binds to the colchicine binding site on tubulin , which disrupts the normal function of microtubules. This disruption leads to the destabilization of spindles and induces apoptosis , resulting in the disruption of neovascular endothelial cells and a decrease in blood flow to the tumor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin, this compound disrupts the formation and function of microtubules, which are essential for cell division and other cellular processes . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Pharmacokinetics
In a multisite phase 1 clinical study of this compound, treatment-induced changes in tumor perfusion and water diffusivity were measured using dynamic contrast-enhanced mri . The study found a strong correlation between higher plasma drug Cmax and a linear combination of reduction in tumor fraction with AUC90s > 15.8 mM s, and increase in tumor fraction with ve < 0.3 . A higher plasma drug AUC was correlated with a linear combination of increase in tumor fraction with ADC < 1.1 × 10−3 mm2/s, and increase in tumor fraction with ve < 0.3 . These findings suggest that this compound may cause cell swelling and decreased tumor perfusion 2–3 days post-treatment .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting the function of microtubules, this compound can cause cell cycle arrest and trigger programmed cell death . This can lead to a decrease in tumor size and potentially slow the progression of the disease .
Biochemical Analysis
Biochemical Properties
Crolibulin interacts with tubulin, a globular protein that is the main constituent of the microtubules in cells . By inhibiting the polymerization of tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This interaction with tubulin is the primary biochemical reaction involving this compound.
Cellular Effects
This compound has significant cytotoxic activity against various experimental tumors and exhibits potent inhibition of mitosis at the G2/M stage . It induces apoptosis and inhibits cell growth, thereby exerting its anti-tumor activity . This compound also has cardiovascular toxicity and neurotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine binding site on tubulin . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows significant cytotoxic activity against HT-29 cells, with an IC50 of 0.52 μM . Over time, this compound continues to inhibit cell growth and induce apoptosis, demonstrating its stability and long-term effects on cellular function .
Preparation Methods
Crolibulin, also known as EPC2407, can be synthesized through a multi-step process. The synthetic route typically involves the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Chemical Reactions Analysis
Crolibulin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create analogs of this compound with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a tubulin polymerization inhibitor, crolibulin is used in research to study microtubule dynamics and the effects of disrupting these structures on cellular processes.
Biology: this compound’s ability to induce apoptosis and cell cycle arrest makes it a valuable tool for studying cancer cell biology and the mechanisms of cell death.
Medicine: this compound is being investigated in clinical trials for its potential to treat various types of cancer, including solid tumors and anaplastic thyroid cancer. .
Properties
IUPAC Name |
(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONINOYTKKXQQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142925 | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines. | |
Record name | EPC2407 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1000852-17-4 | |
Record name | Crolibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crolibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crolibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROLIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.